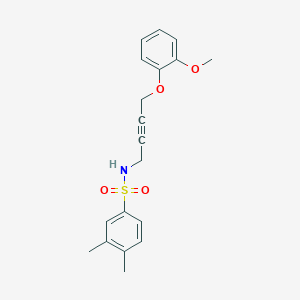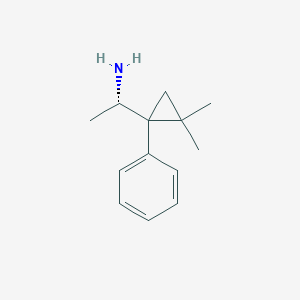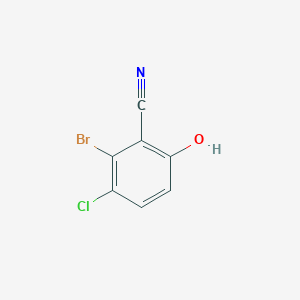
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate (MADT) is a novel small molecule drug candidate that has recently been studied for its potential therapeutic applications. MADT is a synthetic compound that has been developed as a potential treatment for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. MADT is a member of the thiophene-carboxylate class of compounds, which are known for their ability to interact with cellular targets and modulate their activity. MADT has been studied for its pharmacological and biochemical properties, as well as its potential therapeutic applications.
Applications De Recherche Scientifique
Genotoxic and Carcinogenic Potential Assessment
Thiophene derivatives are noted for their use in pharmaceuticals, agrochemicals, and dyestuffs, yet they raise concerns due to potential toxic effects in humans. A study aimed to understand the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, including the assessment of related compounds using in vitro and in silico methodologies. The study employed the Salmonella mutagenicity assay and the single-cell gel electrophoresis assay, alongside the Syrian Hamster Embryo cell transformation assay to evaluate carcinogenic potential, highlighting the necessity of understanding structure-toxicity relationships within thiophene derivatives (Lepailleur et al., 2014).
Synthetic Routes and Chemical Reactivity
Research into the synthetic manipulation of thiophene derivatives includes exploring new routes to alkyl ethers of thiotetronic and α-halogenothiotetronic acids. A study detailed the process of obtaining these compounds from methyl 3-hydroxythiophene-2-carboxylate through halogenation and subsequent reactions, indicating the versatility of thiophene derivatives in synthetic chemistry (Corral & Lissavetzky, 1984).
Antimicrobial Activity
A significant aspect of thiophene derivatives research is their antimicrobial properties. One study synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and tested their antimicrobial activity. This research highlights the potential of thiophene derivatives in developing new antimicrobial agents (Arora et al., 2013).
Novel Thiophene Derivatives Synthesis
Exploration into the synthesis of novel 2-aminothiophene derivatives showcases the dynamic nature of thiophene chemistry. A study reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, revealing their significant antimicrobial activities. This research exemplifies the ongoing development of thiophene-based compounds with potential biological applications (Prasad et al., 2017).
Functionalized Thiophenes for Material Science
Thiophene derivatives are also being explored for their applications in material science. A study on the synthesis and characterization of alanine functionalized oligo/polythiophenes demonstrates the potential of thiophene derivatives in developing new materials with specific optical and electrochemical properties (McTiernan & Chahma, 2010).
Propriétés
IUPAC Name |
methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-7(5-18-11(10)15)6-2-3-8(13)9(14)4-6/h2-5H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTSSBFDWAVAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)




![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-phenylethanediamide](/img/structure/B2730093.png)
![1-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2730096.png)



![4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate](/img/structure/B2730101.png)
![(2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2730103.png)
![(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2730105.png)